molecular formula C28H33N5O4S B3992437 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE

1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE

Cat. No.: B3992437
M. Wt: 535.7 g/mol
InChI Key: OBMPLJBAUQJWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and antimalarial properties . The compound’s structure features a benzylpiperazine moiety, a nitrophenyl group, and a phenylmethanesulfonyl group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves multiple steps. One common method includes the reductive amination of a precursor compound with benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require controlled temperatures and pH to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the large volumes of reagents and solvents required .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its antimicrobial and antimalarial properties.

    Medicine: Explored for potential use as an antipsychotic and antifungal agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets:

Properties

IUPAC Name

1-benzyl-4-[5-(4-benzylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O4S/c34-33(35)27-12-11-26(21-28(27)31-15-13-29(14-16-31)22-24-7-3-1-4-8-24)30-17-19-32(20-18-30)38(36,37)23-25-9-5-2-6-10-25/h1-12,21H,13-20,22-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMPLJBAUQJWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)CC5=CC=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[3-(4-BENZYLPIPERAZIN-1-YL)-4-NITROPHENYL]-4-PHENYLMETHANESULFONYLPIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.